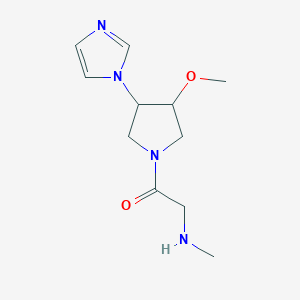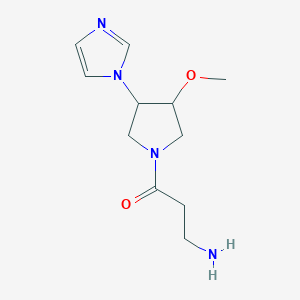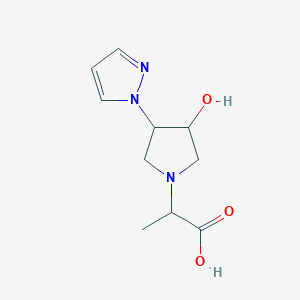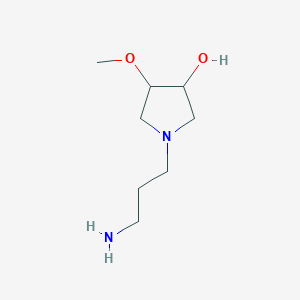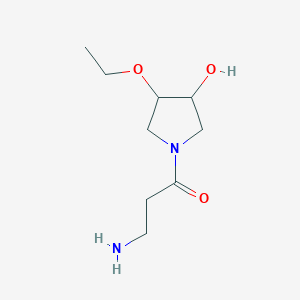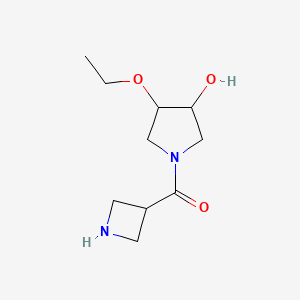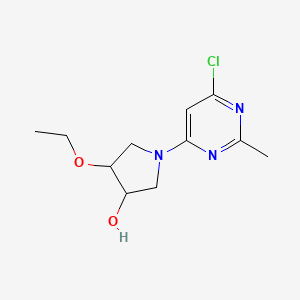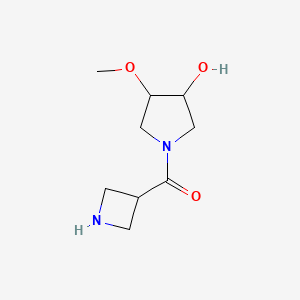
N-(4-aminobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(4-aminobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as 4-AB-6-TFMP, is a novel chemical compound that has been extensively studied in recent years for its potential applications in scientific research. This compound is a derivative of pyridine and is composed of an aminobutyl group and a trifluoromethyl group. It is a highly versatile molecule that has been used in a variety of applications, including as a pharmaceutical intermediate, a building block for drug discovery, and as a tool for studying molecular interactions.
Applications De Recherche Scientifique
Hyperbranched Polyimides for Gas Separation
A study by Fang, Kita, and Okamoto (2000) details the synthesis and characterization of hyperbranched polyimides, which were prepared through the condensation polymerization of triamine monomer and commercially available dianhydride monomers. These hyperbranched polymers demonstrate significant potential in gas separation applications, highlighting the molecule's role in the development of advanced materials for environmental and industrial use (Fang et al., 2000).
Non-linear Optical (NLO) and Molecular Docking Studies
Jayarajan et al. (2019) explored the water-mediated synthesis of compounds related to N-(4-aminobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide and investigated their NLO properties and molecular docking analyses. The study provides insights into the molecule's potential in the development of anticancer activities through inhibition of tubulin polymerization, demonstrating its significant biomedical applications (Jayarajan et al., 2019).
Lanthanide Podates with Structural and Electronic Properties
Research by Renaud, Piguet, Bernardinelli, Bünzli, and Hopfgartner (1999) focused on the synthesis of lanthanide podates featuring unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units. This work not only showcases the molecule's relevance in creating compounds with predetermined structural and electronic properties but also emphasizes its utility in coordination chemistry and material science (Renaud et al., 1999).
Propriétés
IUPAC Name |
N-(4-aminobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-4-3-8(7-17-9)10(18)16-6-2-1-5-15/h3-4,7H,1-2,5-6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQYNIHNPYMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
